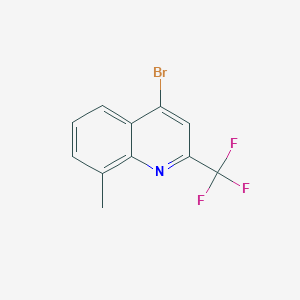

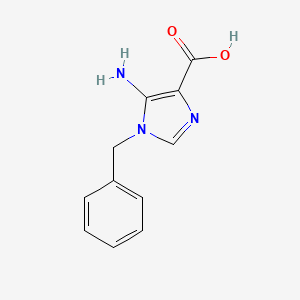

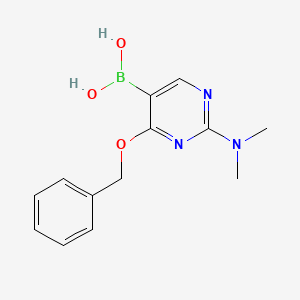

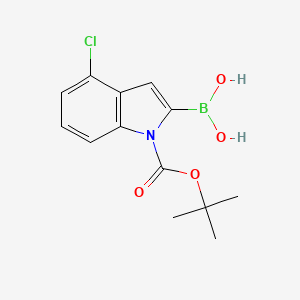

(1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl)boronic acid is a boronic acid derivative with a tert-butyloxycarbonyl (Boc) protective group and a chloroindole moiety. The Boc group is widely used in peptide synthesis to protect the amino group during the coupling of peptide chains and can be selectively removed under acidic conditions . The chloroindole part of the molecule is a common structure in many pharmaceuticals, and the boronic acid functionality allows for further chemical transformations, such as Suzuki coupling reactions .

Synthesis Analysis

The synthesis of related Boc-protected indole boronic acid derivatives typically involves multi-step reactions starting from indole or substituted indoles. For instance, tert-butyl esters can be synthesized from boronic acids or boronic acid pinacol esters using palladium-catalyzed tert-butoxycarbonylation, achieving high yields . The Boc group itself can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP . The synthesis of peptide derivatives using the Boc group as the α-amino protection has been demonstrated, although it requires the use of hazardous hydrogen fluoride (HF) for deprotection .

Molecular Structure Analysis

The molecular structure of Boc-protected indole boronic acid derivatives can be elucidated using common analytical techniques such as NMR, IR, MS, and X-ray crystallography. For example, the crystal structure of a similar compound, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, was determined by X-ray diffraction and compared with the molecular structure obtained by density functional theory (DFT) . These studies are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Boc-protected indole boronic acid derivatives can participate in various chemical reactions. The Boc group can be selectively removed using acidolytic conditions, such as with trifluoroacetic acid, without affecting other protective groups like the benzyloxycarbonyl (Z) group . Boronic acids are also known to catalyze three-component reactions, as demonstrated in the synthesis of α-sulfanyl-substituted indole-3-acetic acids . Furthermore, the boronic acid moiety is reactive in cross-coupling reactions, which is useful for the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected indole boronic acid derivatives are influenced by the presence of the Boc group and the boronic acid moiety. The Boc group increases the steric bulk and provides protection for the amino group, which is beneficial in peptide synthesis . The boronic acid group is known for its ability to form reversible covalent bonds with diols, which is exploited in various chemical transformations . The solubility, stability, and reactivity of these compounds can be studied using computational methods such as DFT, which also provides insights into their molecular electrostatic potential and frontier molecular orbitals .

Aplicaciones Científicas De Investigación

1. Applications in Organic Synthesis

(1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl)boronic acid plays a crucial role in organic synthesis. It's used in the mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole, which leads to the creation of non-symmetrical 2,5-disubstituted pyrroles. This process is significant for the efficient production of pyrroles with good to excellent yields. The tert-butoxycarbonyl (Boc) groups from these compounds can be easily removed to yield fully deprotected products, highlighting its versatility in synthesis (Beaumard, Dauban, & Dodd, 2010).

2. In Polymer Chemistry

The compound is utilized in the synthesis of polymers. For instance, it's involved in the thermal decomposition of methacrylate polymers containing the tert-butoxycarbonyl moiety. Studies in this area focus on the behavior of the BOC group in polymer side chains, especially its deprotection at specific temperatures. This understanding is crucial for the development of advanced polymer materials (Jing, Suzuki, & Matsumoto, 2019).

3. Catalysis and Activation Reactions

It also finds application in catalysis and activation reactions. For example, the synthesis of tert-butyl esters from boronic acids or boronic acid pinacol esters is achieved using (1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl)boronic acid. This synthesis involves palladium-catalyzed reactions, which are highly efficient and yield up to 94% (Li et al., 2014).

Propiedades

IUPAC Name |

[4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWASNXIUPJIJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452758 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl)boronic acid | |

CAS RN |

475102-11-5 |

Source

|

| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-chloro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475102-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.